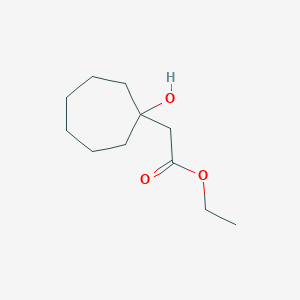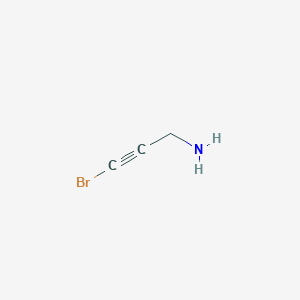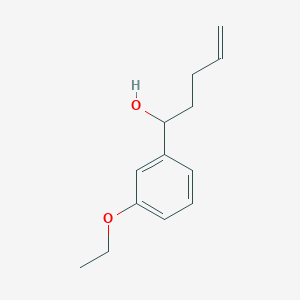
n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluorophenyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide typically involves the reaction of 2,4-difluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity and yield of the compound.
化学反应分析
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
- N-(1-(2,4-Dichlorophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Dibromophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Difluorophenyl)ethyl)-2-(ethylamino)propanamide
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications. Compared to its analogs with different halogen substitutions, the difluorophenyl derivative exhibits superior performance in terms of binding affinity and selectivity for target proteins.
属性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC 名称 |
N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17) |
InChI 键 |
YNHJDCGGMVLJCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


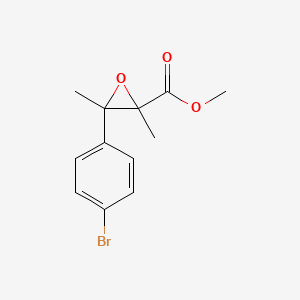
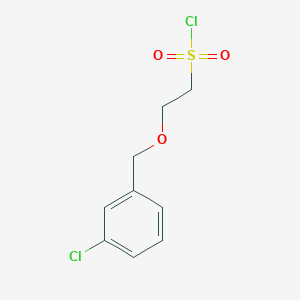
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
